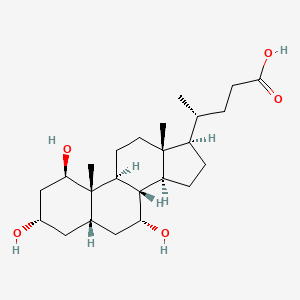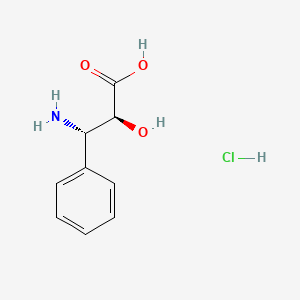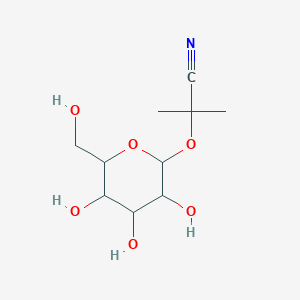![molecular formula C42H67NO10 B13405564 (1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Conserve” is a term that can refer to various compounds depending on the context. in the realm of chemistry, it often refers to a type of fruit preserve made by cooking fruit with sugar. This compound is known for its ability to retain the flavor and nutritional value of the fruit while extending its shelf life. The making of conserves can be more complex than standard jams, requiring precise cooking or steeping times to ensure the flavor is extracted and the sugar penetrates the fruit .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of conserves involves the following steps:
Selection of Fruit: Fresh, high-quality fruit is chosen to ensure the best flavor and nutritional content.
Preparation: The fruit is washed, peeled, and cut into appropriate sizes.
Cooking: The fruit is cooked with sugar and sometimes pectin. The cooking process must be carefully monitored to avoid overcooking, which can lead to a loss of flavor and nutrients.
Steeping: In some cases, the fruit is steeped in the hot sugar mixture to allow the flavors to meld.
Industrial Production Methods: In industrial settings, the production of conserves involves large-scale equipment and precise control of temperature and cooking times. The process includes:
Automated Fruit Preparation: Machines wash, peel, and cut the fruit.
Controlled Cooking: Large vats with temperature controls ensure consistent cooking.
Quality Control: Samples are taken at various stages to ensure the product meets quality standards.
Packaging: The conserves are packaged in sterilized containers to prevent contamination and extend shelf life.
Types of Reactions:
Oxidation: Exposure to air can cause oxidation, leading to changes in color and flavor.
Reduction: The addition of sugar can act as a reducing agent, preserving the fruit’s color and flavor.
Substitution: The use of different types of sugar (e.g., glucose, fructose) can alter the final product’s texture and taste.
Common Reagents and Conditions:
Sugar: Acts as a preservative and sweetener.
Pectin: Used to thicken the conserve.
Acid (e.g., lemon juice): Helps in setting the conserve and enhancing flavor.
Major Products Formed:
Fruit Conserve: A thick, sweet preserve with pieces of fruit suspended in a gel-like matrix.
By-products: Minimal, as most of the ingredients are incorporated into the final product.
科学研究应用
Conserves have various applications in scientific research, particularly in food science and nutrition:
Food Preservation: Studies on the effectiveness of different sugars and acids in preserving fruit.
Nutritional Analysis: Research on the retention of vitamins and minerals in conserves.
Microbial Studies: Examination of the microbial stability of conserves and the effectiveness of different preservation methods.
Sensory Analysis: Research on consumer preferences and the sensory qualities of different types of conserves .
作用机制
The preservation effect of conserves is primarily due to the high sugar content, which creates an environment that is inhospitable to microbial growth. The sugar draws water out of microbial cells through osmosis, effectively dehydrating and killing them. Additionally, the cooking process destroys most of the microorganisms present in the fruit. The acid (e.g., lemon juice) lowers the pH, further inhibiting microbial growth .
相似化合物的比较
Jam: Made from crushed fruit and sugar, usually with added pectin.
Jelly: Made from fruit juice and sugar, with a clear, firm texture.
Marmalade: A type of preserve made from citrus fruit, including the peel.
Comparison:
Texture: Conserves have a chunkier texture with whole pieces of fruit, while jams are more spreadable, and jellies are firm and clear.
Flavor: Conserves retain more of the fruit’s natural flavor due to the larger pieces of fruit.
Nutritional Content: Conserves may retain more vitamins and minerals compared to jams and jellies due to the minimal processing of the fruit.
属性
分子式 |
C42H67NO10 |
|---|---|
分子量 |
746.0 g/mol |
IUPAC 名称 |
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+/m1/s1 |
InChI 键 |
RDECBWLKMPEKPM-LEUBSNHMSA-N |
手性 SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
规范 SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


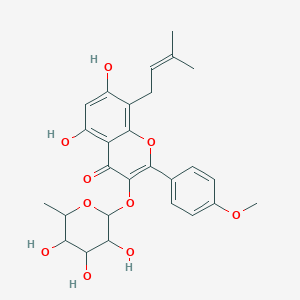
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
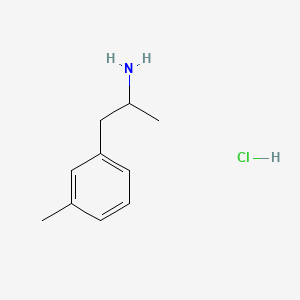
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
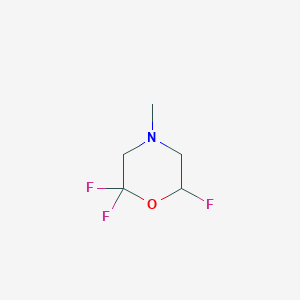

![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

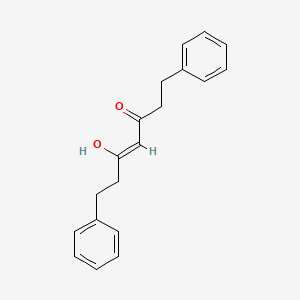

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
